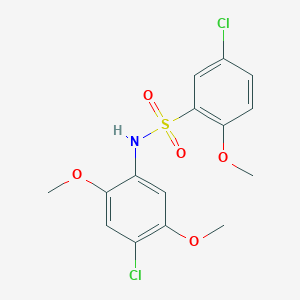
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide, also known as EPI, is a small molecule that has been extensively studied for its potential use in cancer treatment. EPI belongs to the family of isoindoline-1,3-dione derivatives and has shown promising results in inhibiting the growth of cancer cells.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells. N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been shown to have low toxicity and high selectivity for cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been found to have anti-angiogenic properties, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide in lab experiments is its high selectivity for cancer cells, which allows for targeted cancer therapy. Additionally, N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has low toxicity and has been found to have minimal effects on normal cells. However, one limitation of using N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide in lab experiments is its low solubility, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. One direction is to optimize the synthesis method to improve the yield and purity of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. Another direction is to further investigate the mechanism of action of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide, particularly its effects on the Akt/mTOR signaling pathway. Additionally, further preclinical and clinical studies are needed to evaluate the efficacy and safety of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide as a potential cancer therapy.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide involves the reaction of 4-ethylbenzoyl chloride with phthalic anhydride in the presence of a base catalyst. The resulting intermediate is then treated with aniline to yield N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. The yield of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Propriétés
Nom du produit |
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide |
|---|---|
Formule moléculaire |
C23H18N2O3 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c1-2-15-8-11-17(12-9-15)24-21(26)16-10-13-19-20(14-16)23(28)25(22(19)27)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,24,26) |
Clé InChI |
IWCDTOQWXXJLBR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)

![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)






![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B288811.png)
![6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B288812.png)
![1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B288816.png)
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288819.png)